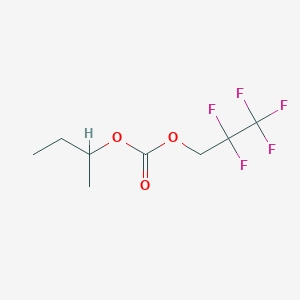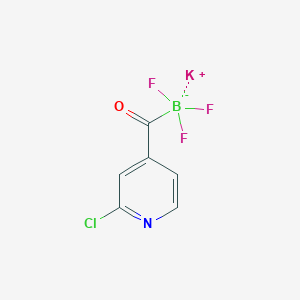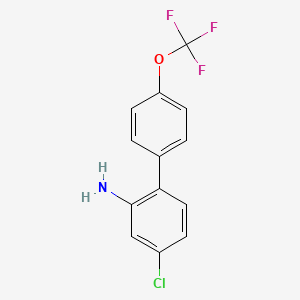![molecular formula C15H27NO4 B12085774 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 89760-47-4](/img/structure/B12085774.png)
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. It is categorized under amino acids for stapled peptides. This compound is known for its unique structure, which includes a decenoic acid backbone with an amino group protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Formation of Decenoic Acid Backbone: The decenoic acid backbone can be synthesized through various methods, including the hydroformylation of 1-octene followed by oxidation.
Introduction of Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as 2-aminoethanol.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the final compound.
Industrial Production Methods
the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity through techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the decenoic acid backbone to a single bond.
Substitution: The Boc-protected amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in biological systems and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, although it is not used for therapeutic purposes.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decenoic Acid: Lacks the Boc-protected amino group and has different reactivity and applications.
Amino Acids: Compounds like alanine and glycine have similar amino groups but different backbones and properties.
Boc-Protected Amino Acids: Compounds such as Boc-alanine and Boc-glycine have similar protective groups but different backbones.
Uniqueness
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to its combination of a decenoic acid backbone and a Boc-protected amino group. This structure provides specific reactivity and applications that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
89760-47-4 |
|---|---|
Molekularformel |
C15H27NO4 |
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ZPUKCRKHNOUTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCCCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


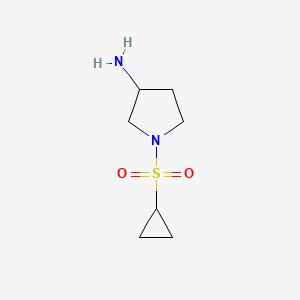
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)
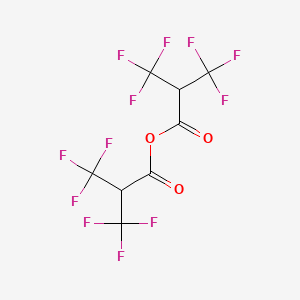

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)




